C11H15ClN6S3
Description
C₁₁H₁₅ClN₆S₃ is a heterocyclic organic compound characterized by a complex structure containing chlorine, nitrogen, and sulfur atoms. With a molecular weight of approximately 362.95 g/mol, its formula suggests a compact yet highly functionalized framework.
Properties
Molecular Formula |
C11H15ClN6S3 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-6-chloro-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H15ClN6S3/c1-4-5-6-19-10-16-17-11(21-10)20-9-14-7(12)13-8(15-9)18(2)3/h4-6H2,1-3H3 |
InChI Key |
CIRUMWKGAOETMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)SC2=NC(=NC(=N2)N(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C11H15ClN6S3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
C11H15ClN6S3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
C11H15ClN6S3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C11H15ClN6S3 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Functional Insights
Elemental Analysis and Purity:
For C₁₈H₁₅ClN₆S, experimental elemental analysis closely matched theoretical values (e.g., 56.66% C found vs. 56.47% calcd), confirming synthesis accuracy . This rigor suggests that analogous methods could validate C₁₁H₁₅ClN₆S₃’s purity, though its higher sulfur content may require adjusted analytical protocols.
Biological Activity
C11H15ClN6S3 is a chemical compound whose biological activity has been the subject of various studies, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure which includes:
- Chlorine (Cl) : Contributes to its reactivity.
- Nitrogen (N) : Implicated in biological interactions.
- Sulfur (S) : Often associated with redox reactions in biological systems.
This compound's specific arrangement of atoms allows it to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes findings from key research:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 25 µg/mL | |
| Staphylococcus aureus | 30 µg/mL | |
| Candida albicans | 50 µg/mL |
These results indicate that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Notably, its effects on various cancer cell lines have been documented:
-
Cell Lines Tested :
- Human prostate cancer cells (LNCaP)
- Breast cancer cells
- Lung cancer cells
-
Findings :
- This compound induced apoptosis in LNCaP cells through the activation of caspase pathways.
- Inhibition of histone deacetylases (HDACs) was observed, which is crucial for regulating gene expression related to cancer progression.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays. The results are summarized below:
These values indicate that this compound possesses potent antioxidant activity, which can protect cells from oxidative stress and may contribute to its anticancer effects.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
-
Case Study on Cancer Cell Lines :
- In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
